[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
The synthesis of [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction mass is then poured into ice, and the precipitated solid is filtered and purified either by washing with cold ethanol or by column chromatography using silica gel and ethyl acetate as the eluent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The specific mechanism depends on the structure of the compound and the biological target it interacts with.
Comparison with Similar Compounds
Similar compounds to [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C12H18N2OS |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
[2-(4-methyl-1,3-thiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C12H18N2OS/c1-9-6-16-11(13-9)14-5-10-3-2-4-12(10,7-14)8-15/h6,10,15H,2-5,7-8H2,1H3 |
InChI Key |
UBQZSSGJFOPCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
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